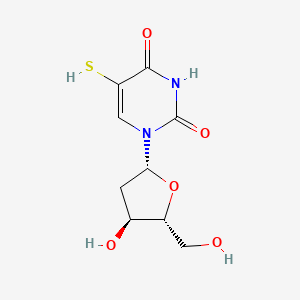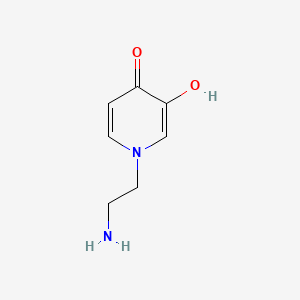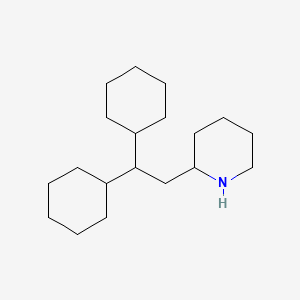
珀赫西林
描述
Perhexiline is a drug that has been used for the treatment of angina pectoris and heart failure. It has been shown to improve cardiac function by increasing the efficiency of energy production in the heart muscle. Perhexiline has been used for over 40 years, and its effectiveness has been well established. However, the mechanism of action of perhexiline is still not fully understood.
科学研究应用
Anti-Cancer Properties
Perhexiline has shown promising results as an anti-cancer agent. It acts by inhibiting carnitine palmitoyltransferase 1 (CPT1) and 2 (CPT2), which are mitochondrial enzymes critical for fatty acid metabolism . This inhibition affects cancer cell growth, survival, and malignancy due to alterations in fatty acid metabolism. Preclinical studies suggest that Perhexiline has significant anti-tumor activity, both as a monotherapy and in combination with other chemotherapeutics .
Colorectal Cancer Treatment
Specifically, in colorectal cancer cells, Perhexiline displays cytotoxicity in vitro. It has been used clinically for a long time and has potential to be repurposed for use in the management of colorectal cancer. Studies have examined the cytotoxic capacity of Perhexiline and its enantiomers on colorectal cancer cell lines, showing potential for application in treatment .
Enhancing Chemotherapeutic Efficacy
Combining Perhexiline with platinum compounds in cancer therapeutics is an area of active research. Platinum compounds like carboplatin, cisplatin, and oxaliplatin, which interfere with DNA functions, are integral to systemic treatment of various cancers. Perhexiline may enhance their therapeutic efficacy or reduce drug resistance .
Cardioprotective Effects
Perhexiline is known for its cardioprotective effects, especially in patients with angina and acute coronary syndrome. It increases glucose metabolism at the expense of free-fatty-acid metabolism, enhancing oxygen efficiency during myocardial ischemia. Additionally, it potentiates platelet responsiveness to nitric oxide .
Metabolic Modulation
The drug’s ability to modulate metabolism makes it a candidate for treating metabolic disorders. By reducing fatty acid metabolism through the inhibition of carnitine palmitoyltransferase, it could potentially be used to manage conditions related to metabolic syndrome .
Drug Repurposing Potential
Perhexiline’s established clinical safety profile makes it a prime candidate for drug repurposing. Its effects on cancer cell metabolism and potential synergy with existing chemotherapeutics open avenues for its application in oncology beyond its original use as an antianginal medication .
作用机制
Target of Action
Perhexiline primarily targets the mitochondrial enzymes Carnitine Palmitoyltransferase 1 (CPT-1) and Carnitine Palmitoyltransferase 2 (CPT-2) . These enzymes play a crucial role in the metabolism of long-chain fatty acids, which are the primary energy source for the heart .
Mode of Action
Perhexiline acts by binding to CPT-1 and CPT-2, inhibiting their function . This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates . As a result, there is an increase in glucose and lactate utilization, which enhances oxygen efficiency during myocardial ischemia .
Biochemical Pathways
The primary biochemical pathway affected by Perhexiline is the fatty acid metabolism pathway . By inhibiting CPT-1 and CPT-2, Perhexiline restricts the entry of free fatty acids into the mitochondrial matrix, thereby inhibiting fatty acid oxidation (FAO) . This leads to a shift in energy production from fatty acids to glucose, resulting in increased ATP production for the same O2 consumption .
Pharmacokinetics
Perhexiline is thought to be well absorbed from the gastrointestinal tract . The major route of perhexiline metabolism in humans is hydroxylation by microsomal CYP2D6 . The two main metabolites of perhexiline are the cis and trans isomers of hydroxyperhexiline .
Result of Action
Perhexiline’s action results in enhanced oxygen efficiency during myocardial ischemia, relieving symptoms of angina, improving exercise tolerance, and increasing the workload needed to induce ischemia . It also potentiates platelet responsiveness to nitric oxide both in patients with angina and patients with acute coronary syndrome . In the context of cancer, perhexiline has shown potent anti-cancer properties when tested as a monotherapy or in combination
属性
IUPAC Name |
2-(2,2-dicyclohexylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXKNKQEMFBLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023439 | |
| Record name | Perhexiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Perhexiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.72e-05 g/L | |
| Record name | Perhexiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perhexiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Perhexiline binds to the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and CPT-2. It acts by shifting myocardial substrate utilisation from long chain fatty acids to carbohydrates through inhibition of CPT-1 and, to a lesser extent, CPT-2, resulting in increased glucose and lactate utilization. This results in increased ATP production for the same O2 consumption as before and consequently increases myocardial efficiency. | |
| Record name | Perhexiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
39648-47-0, 6621-47-2, 39648-48-1 | |
| Record name | (-)-Perhexiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39648-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perhexiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6621-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Perhexiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39648-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perhexiline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006621472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-2-(2,2-Dicyclohexylethyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-2-(2,2-Dicyclohexylethyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perhexiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perhexiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perhexiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-2-(2,2-dicyclohexylethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-2-(2,2-dicyclohexylethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERHEXILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU65374X44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perhexiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Perhexiline's primary mechanism of action involves the inhibition of carnitine palmitoyltransferase-1 (CPT-1) [, ]. CPT-1 is a key enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation.
A: By inhibiting CPT-1, perhexiline shifts myocardial metabolism from fatty acid oxidation towards glucose oxidation [, , ]. This shift is considered more metabolically efficient, requiring less oxygen per unit of ATP produced. This "oxygen-sparing" effect is the basis for its antianginal efficacy.
A: Yes, studies have shown that perhexiline can inhibit both CPT-1 and CPT-2, although it may have a higher affinity for CPT-1 []. The relative contribution of CPT-2 inhibition to perhexiline's overall effects requires further investigation.
A: While long-term perhexiline treatment promotes glucose utilization, acute effects on palmitate and glucose oxidation in non-ischemic hearts are minimal. Studies suggest its efficiency-enhancing effects might involve mechanisms beyond direct and immediate CPT inhibition [].
ANone: The molecular formula of perhexiline is C19H37N, and its molecular weight is 279.5 g/mol.
A: While the provided articles don't present detailed spectroscopic data, they rely on techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FL) and tandem mass spectrometry (MS/MS) for perhexiline analysis and quantification [, , , ].
A: Perhexiline is well-absorbed after oral administration, but undergoes extensive first-pass metabolism, mainly via the cytochrome P450 enzyme CYP2D6 [, , ].
A: The primary metabolic pathway is cis-hydroxylation, leading to the formation of cis-hydroxyperhexiline [, ].
A: Yes, perhexiline demonstrates stereoselective metabolism. The (-) enantiomer is preferentially metabolized to cis-hydroxyperhexiline, while the (+) enantiomer shows a greater tendency for trans-hydroxylation [].
A: CYP2D6 exhibits significant genetic polymorphism, leading to interindividual variability in perhexiline metabolism. Poor metabolizers (PMs) of CYP2D6 are at increased risk of perhexiline accumulation and toxicity due to reduced metabolic clearance [, , , , , ].
A: While only a small percentage of unchanged perhexiline is excreted in the urine, a significant portion is eliminated as cis- and trans-hydroxy metabolites [].
A: This ratio (MR) serves as a valuable tool for phenotyping patients based on their CYP2D6 activity and for guiding dose adjustments. A low MR suggests poor metabolism, necessitating lower doses to prevent drug accumulation [, ].
A: Yes, CYP2D6 genotyping can predict perhexiline metabolizer status with good accuracy. Genotyping can identify PMs and individuals with intermediate metabolic capacity, allowing for preemptive dose adjustment and minimizing toxicity risk [].
A: Perhexiline demonstrates significant uptake into cardiac tissue. Studies have shown a strong correlation between plasma and myocardial perhexiline concentrations, suggesting that plasma levels can serve as a surrogate marker for myocardial exposure [, ].
A: The route of administration can influence perhexiline's effects. For instance, intravenous administration in dogs elicited different hemodynamic responses compared to oral pretreatment in myocardial infarction models, highlighting the influence of absorption and distribution kinetics [, , ].
A: Perhexiline has demonstrated significant efficacy in reducing angina frequency and improving exercise tolerance in patients with refractory angina, even those on maximal antianginal therapy [].
A: Studies suggest that perhexiline potentiates the responsiveness of platelets to nitric oxide, potentially contributing to its antianginal effects. This enhanced response was associated with improved symptom resolution in acute coronary syndromes [].
A: In clinical trials, perhexiline improved exercise capacity, left ventricular ejection fraction, and symptoms in heart failure patients, suggesting a potential role in its management [].
A: Various models, including isolated rat hearts, working rat hearts, isolated cardiomyocytes, and animal models of myocardial infarction and heart failure, have been employed to investigate the effects of perhexiline [, , , , ].
A: Animal studies have revealed that perhexiline pretreatment can reduce infarct size, improve survival rates, attenuate diastolic dysfunction during ischemia, and limit cardiac remodeling in heart failure models [, , ].
A: The primary safety concerns with perhexiline are hepatotoxicity and peripheral neuropathy, both of which are related to elevated plasma concentrations [, , ].
A: Therapeutic drug monitoring (TDM) is crucial for ensuring safe perhexiline use [, ]. By regularly monitoring plasma perhexiline concentrations and adjusting doses accordingly, particularly in PMs, the risk of toxicity is significantly reduced.
A: Yes, species differences in perhexiline metabolism and toxicity exist. Dark Agouti rats, known for their lower drug metabolism capacity, exhibited higher perhexiline and cis-hydroxyperhexiline concentrations and greater biochemical signs of potential liver injury compared to Sprague-Dawley rats [], highlighting the importance of model selection for toxicity assessment.
A: Studies in rats suggest that the (+) enantiomer might contribute more to hepatic lipid accumulation and altered glycogen storage, while the racemic mixture appeared to impact peripheral nerve function, emphasizing the potential for enantioselective toxicity [].
ANone: Further research could explore:
- The development of safer perhexiline analogs with improved pharmacokinetic profiles and reduced toxicity risk [].
- The use of pharmacogenetics to optimize perhexiline dosing and personalize therapy based on an individual's CYP2D6 genotype [].
- The exploration of perhexiline's therapeutic potential in other conditions, such as hypertrophic cardiomyopathy and inoperable aortic stenosis [, ].
A: Yes, fluoroperhexiline-1 (FPER-1) has shown promising results in preclinical studies, demonstrating similar cardioprotective effects to perhexiline with potentially improved pharmacokinetic properties [].
A: Metabolomics studies can provide deeper insights into perhexiline's metabolic effects on the myocardium. While one study found no significant changes in the myocardial metabolome detectable by mass spectrometry after perhexiline treatment [], future investigations utilizing more sensitive and comprehensive metabolomics approaches may uncover subtle metabolic alterations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[2-[(2-Methoxy-2-oxoethyl)thio]-4-oxo-3-quinazolinyl]oxy]acetic acid methyl ester](/img/structure/B1211692.png)
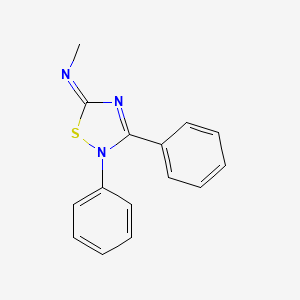
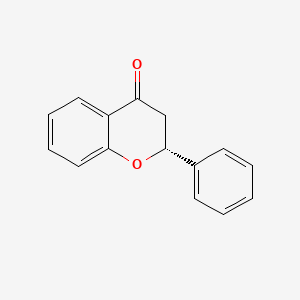
![5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole](/img/structure/B1211698.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid](/img/structure/B1211699.png)
![1H-Pyrido[3,4-b]indol-1-one, 6-bromo-2,3,4,9-tetrahydro-](/img/structure/B1211700.png)
![8,9,10,11,11-Pentachloro-1-azatetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B1211702.png)
![(9Z)-7-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-2-ol](/img/structure/B1211703.png)

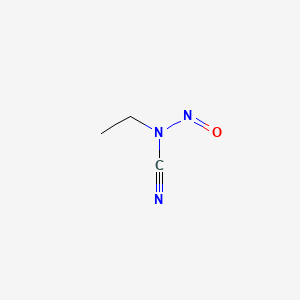
![3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1211708.png)
